molecular formula C20H19Cl2NO6S B2403798 2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate CAS No. 298216-81-6

2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate

Cat. No.: B2403798
CAS No.: 298216-81-6
M. Wt: 472.33
InChI Key: DGCPWCDNTJYODP-UHFFFAOYSA-N
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Description

2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate is a synthetic compound belonging to the class of thiomorpholine derivatives.

Preparation Methods

The synthesis of 2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate involves multiple steps, typically starting with the preparation of the thiomorpholine ring. The synthetic route often includes the condensation of appropriate chlorophenyl derivatives with thiomorpholine, followed by esterification to introduce the dimethyl dicarboxylate groups. Reaction conditions may vary, but common reagents include sulfurizing agents like phosphorus pentasulfide (P4S10) and catalysts to facilitate the formation of the thiomorpholine ring .

Chemical Reactions Analysis

2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiomorpholine-based derivatives.

    Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure has led to investigations into its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring and chlorophenyl groups allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate can be compared with other thiomorpholine derivatives, such as:

    Dimethyl 3,5-bis(4-fluorophenyl)thiomorpholine-2,6-dicarboxylate: Similar structure but with fluorine atoms instead of chlorine, leading to different reactivity and biological activity.

    Dimethyl 3,5-bis(4-bromophenyl)thiomorpholine-2,6-dicarboxylate:

    Dimethyl 3,5-bis(4-methylphenyl)thiomorpholine-2,6-dicarboxylate: Methyl groups instead of chlorine can affect the compound’s solubility and interaction with biological targets

Properties

IUPAC Name

dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1,4-thiazinane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO6S/c1-28-19(24)17-15(11-3-7-13(21)8-4-11)23-16(12-5-9-14(22)10-6-12)18(20(25)29-2)30(17,26)27/h3-10,15-18,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCPWCDNTJYODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(NC(C(S1(=O)=O)C(=O)OC)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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